molecular formula C20H20N4O4 B603926 N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119503-49-9

N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603926
CAS-Nummer: 1119503-49-9
Molekulargewicht: 380.4g/mol
InChI-Schlüssel: XQMVTXSGTKEHKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a quinazoline core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the side chains.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various hydroquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-hydroxyquinazoline: Shares the quinazoline core but lacks the 3-methoxyphenyl group.

    3-methoxyphenylquinazoline: Similar structure but without the hydroxy and carboxamide groups.

Uniqueness

N-{3-[(3-methoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1119503-49-9

Molekularformel

C20H20N4O4

Molekulargewicht

380.4g/mol

IUPAC-Name

N-[3-[(3-methoxybenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-28-14-7-4-6-13(12-14)18(25)21-10-5-11-22-20(27)17-23-16-9-3-2-8-15(16)19(26)24-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,25)(H,22,27)(H,23,24,26)

InChI-Schlüssel

XQMVTXSGTKEHKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.